molecular formula C27H20N2O2S B7691032 (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7691032
M. Wt: 436.5 g/mol
InChI Key: SNAUTVHIFQNJSJ-XQNSMLJCSA-N
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Description

The compound (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one is a complex organic molecule that features a quinoline core, an oxazolone ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the phenylsulfanyl group. The oxazolone ring is then formed through a cyclization reaction, and the final product is obtained by introducing the methylidene group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group.

    Reduction: Reduction reactions can occur at the quinoline core or the oxazolone ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline core can lead to dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for drug development. Its structural features allow for interactions with various biological targets, making it a potential candidate for the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine or quinine, are well-known for their antimalarial properties.

    Oxazolone Derivatives: These compounds are used in various applications, including as intermediates in organic synthesis and as ligands in coordination chemistry.

Uniqueness

What sets (4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one apart is its unique combination of structural features. The presence of both a quinoline core and an oxazolone ring, along with the phenylsulfanyl and methylidene groups, provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(8-methyl-2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-11-13-19(14-12-17)25-28-23(27(30)31-25)16-21-15-20-8-6-7-18(2)24(20)29-26(21)32-22-9-4-3-5-10-22/h3-16H,1-2H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUTVHIFQNJSJ-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC(=C4N=C3SC5=CC=CC=C5)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC(=C4N=C3SC5=CC=CC=C5)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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